molecular formula C27H23N3O3S B298619 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Cat. No. B298619
M. Wt: 469.6 g/mol
InChI Key: QYTAMAVRBPCAEG-CYNRLTQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a chemical compound with molecular formula C31H28N4O4S. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This compound has attracted significant attention in the scientific community due to its potential applications in the treatment of type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves inhibition of the enzyme 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects. It increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile in lab experiments include its potent inhibitory activity against 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile, which makes it a useful tool for studying the role of this enzyme in the regulation of blood glucose levels. Additionally, this compound has been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound for use in lab experiments.
The limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

For research on 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile include the development of more potent and selective 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors, as well as the investigation of its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.

Synthesis Methods

The synthesis of 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps. The first step is the condensation of 2-methoxy-4-formylphenol and 3-ethyl-4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid to form the intermediate compound 4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenol. The second step involves the reaction of this intermediate with benzyl bromide in the presence of potassium carbonate to form the compound 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzene. The final step involves the reaction of this compound with sodium cyanide in the presence of potassium carbonate to form the desired product.

Scientific Research Applications

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. 2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile inhibitors like this compound are known to increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.

properties

Product Name

2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C27H23N3O3S/c1-3-30-26(31)25(34-27(30)29-22-11-5-4-6-12-22)16-19-13-14-23(24(15-19)32-2)33-18-21-10-8-7-9-20(21)17-28/h4-16H,3,18H2,1-2H3/b25-16+,29-27?

InChI Key

QYTAMAVRBPCAEG-CYNRLTQQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)/SC1=NC4=CC=CC=C4

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC)SC1=NC4=CC=CC=C4

Origin of Product

United States

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